Ethyl 5-methyl-1H-pyrrole-2-carboxylate

概述

描述

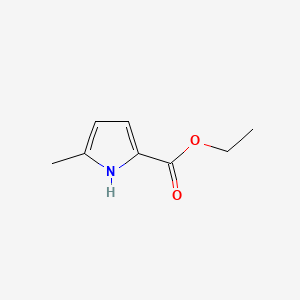

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by an ethyl ester group at the second position and a methyl group at the fifth position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 5-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Industrial methods may also employ alternative catalysts and solvents to optimize the reaction conditions.

化学反应分析

Types of Reactions: Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce pyrrole-2-carboxylate derivatives.

Substitution: Electrophilic substitution reactions are common, where the methyl group can be substituted with other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Pyrrole-2-carboxylate derivatives.

Substitution: Halogenated pyrrole derivatives.

科学研究应用

Scientific Research Applications

Ethyl 5-methyl-1H-pyrrole-2-carboxylate has a broad spectrum of applications in scientific research:

Organic Synthesis

The compound serves as a vital building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with specific properties.

Biological Research

Studies have highlighted its potential biological activities:

-

Antimicrobial Properties : Demonstrated significant antimicrobial activity against various strains, such as:

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 1 μg/mL Escherichia coli 32 μg/mL - Anticancer Potential : Research indicates that it may inhibit enzymes critical for tumor growth and interact with specific receptors involved in cancer cell proliferation.

Pharmaceutical Development

This compound is explored for its potential in drug development, particularly in designing molecules targeting specific biological pathways. Its derivatives are being investigated for anti-inflammatory and analgesic properties.

Case Study 1: Antimicrobial Activity

A study published in Nature evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents due to its low MIC values against resistant strains .

Case Study 2: Anticancer Mechanisms

Research conducted by PMC explored the anticancer mechanisms of this compound, revealing that it interacts with cellular pathways involved in apoptosis and cell cycle regulation. Further investigations are ongoing to fully elucidate its therapeutic potential in oncology .

作用机制

The mechanism of action of ethyl 5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. Molecular targets and pathways involved vary based on the context of its use, such as inhibiting microbial growth or interfering with cancer cell proliferation.

相似化合物的比较

Ethyl 1H-pyrrole-2-carboxylate: Lacks the methyl group at the fifth position.

Methyl 5-methyl-1H-pyrrole-2-carboxylate: Has a methyl ester instead of an ethyl ester.

Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Methyl group is at the fourth position instead of the fifth.

Uniqueness: this compound is unique due to the specific positioning of the methyl and ethyl ester groups, which influence its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.

生物活性

Ethyl 5-methyl-1H-pyrrole-2-carboxylate (C₈H₁₁NO₂) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a pyrrole ring with a carboxylate group and an ethyl ester, contributing to its unique chemical properties. Its molecular weight is approximately 153.18 g/mol, and it is soluble in various organic solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | 32 μg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have explored the anticancer properties of this compound. It has been shown to interact with specific molecular targets involved in cancer cell proliferation. The compound may inhibit certain enzymes or receptors that are critical for tumor growth. However, more extensive research is needed to elucidate its full therapeutic potential in oncology.

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell metabolism.

- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular signaling pathways.

- Hydrogen Bonding : The structure allows for hydrogen bonding and π-π interactions, which can enhance binding affinity to biological targets.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Reaction of appropriate pyrrole derivatives with carboxylic acids or their derivatives.

- Esterification : Direct esterification of pyrrole-2-carboxylic acid with ethanol under acidic conditions.

These synthetic routes allow researchers to obtain this compound for further studies on its biological activities .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

- Study on Antimicrobial Activity :

- Anticancer Research :

- Crystallographic Studies :

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted acetonitriles and esters. For example, a modified procedure using phenylacetonitrile with ethyl acetoacetate under basic conditions yields pyrrole derivatives. Reaction temperature, solvent polarity, and stoichiometry significantly influence yields. Evidence from similar pyrrole esters shows yields ranging from 40% to 48% under optimized reflux conditions in THF or DCM . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key features include the ester carbonyl resonance (~161 ppm in 13C NMR) and the NH proton signal (~9–12 ppm in 1H NMR, broad due to exchange). Substituent methyl groups appear as singlets at ~2.2 ppm (1H NMR) .

- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]+ calculated for C9H12NO2: 166.0863) .

- IR : Stretching frequencies for ester C=O (~1700 cm⁻¹) and NH (~3300 cm⁻¹) validate functional groups.

Q. What are the common side reactions during synthesis, and how can they be minimized?

- Methodological Answer : Competing aldol condensation or over-alkylation may occur. Using anhydrous solvents, controlled reaction times, and stoichiometric bases (e.g., NaH or K2CO3) minimizes byproducts. Monitoring via TLC and quenching the reaction at 80% conversion (based on starting material depletion) improves purity .

Q. What are the best practices for handling and storing this compound in research settings?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group. Use gloves and fume hoods during handling, as pyrrole derivatives may sensitize skin. Avoid exposure to strong acids/bases to maintain stability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : X-ray crystallography confirms substituent positions and hydrogen-bonding networks. For example, in analogs like Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate, intermolecular N–H···O hydrogen bonds form dimeric packing arrangements. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement (via Olex2) provide < 0.05 Å positional uncertainty .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and global hardness (η = (I−A)/2, where I = ionization potential, A = electron affinity). This predicts nucleophilic/electrophilic sites .

- Conceptual DFT : Use Fukui functions (f⁺/f⁻) to identify reactive regions. For example, the methyl-substituted pyrrole ring shows higher electrophilicity at the β-position .

Q. How does substitution on the pyrrole ring influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., bromo, acetyl) at the 5-position exhibit enhanced antimicrobial activity. For example, Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate shows moderate inhibition against E. coli (MIC = 32 µg/mL). Bioassays (e.g., microdilution) combined with docking studies (PDB: 1T9G) reveal interactions with bacterial DNA gyrase .

Q. How do hydrogen-bonding interactions affect crystallographic packing in pyrrole carboxylates?

- Methodological Answer : In derivatives like Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate, N–H···O=C hydrogen bonds between the pyrrole NH and ester carbonyl form 1D chains. These interactions stabilize the crystal lattice, as shown by Hirshfeld surface analysis (CrystalExplorer) .

属性

IUPAC Name |

ethyl 5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUNZXNCMZMRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186506 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3284-51-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3284-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。